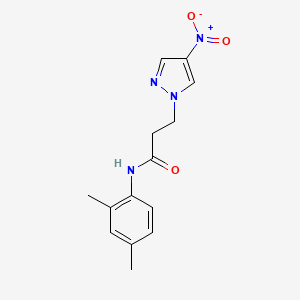
N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Description
N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that features a phenyl group substituted with two methyl groups, a pyrazole ring with a nitro group, and a propanamide moiety
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-4-13(11(2)7-10)16-14(19)5-6-17-9-12(8-15-17)18(20)21/h3-4,7-9H,5-6H2,1-2H3,(H,16,19) |
InChI Key |
BEDUYISZIOSFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amide formation: The final step involves the reaction of the nitrated pyrazole with 2,4-dimethylphenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-(2,4-dimethylphenyl)-3-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2,4-dimethylphenylpropanoic acid and 4-nitro-1H-pyrazole.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitro group could be involved in redox reactions, while the amide moiety might facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-3-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(2,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group on the pyrazole ring.
N-(2,4-dimethylphenyl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(2,4-dimethylphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


